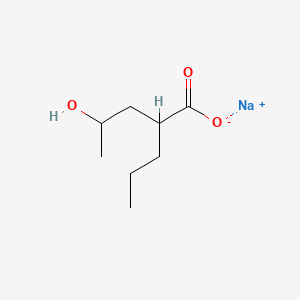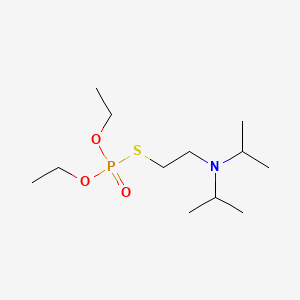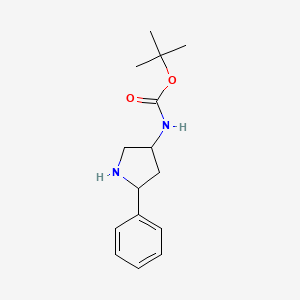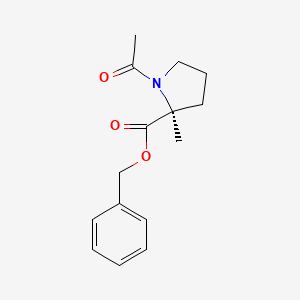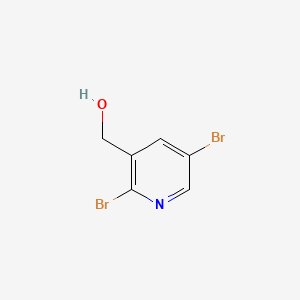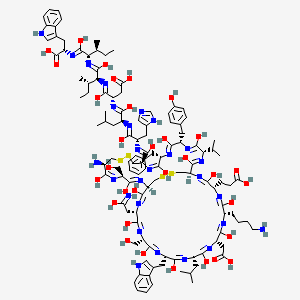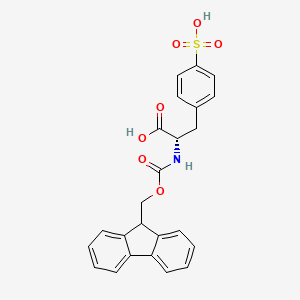![molecular formula C13H8FNO B594915 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile CAS No. 1261951-45-4](/img/structure/B594915.png)
2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-fluoro-[1,1’-biphenyl]-4-yl-propanoic acid, which is structurally similar to the compound , has been achieved in subsequent steps . In one study, 28 acyl hydrazones of flurbiprofen were synthesized in good to excellent yield by reacting different aromatic aldehydes with the commercially available drug flurbiprofen .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the structure of Flurbiprofen, a similar compound, has been analyzed using 1H-NMR and HREI-MS .Chemical Reactions Analysis
Biphenyl compounds, such as the one , undergo similar reactions to benzene as they both undergo electrophilic substitution reaction . In a study, 28 new substituted acyl hydrazones were synthesized by the condensation of aromatic aldehydes and the commercially available 2-(2-fluoro-[1,1’-biphenyl]-4-yl) propanoic acid in good to excellent yields .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques. For instance, the molecular weight of Flurbiprofen, a similar compound, is 244.26 g/mol .Scientific Research Applications
Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
1. Synthetic Organic Chemistry Biphenyls are neutral molecules without a functional group, so functionalization is required for them to react . Biphenyls consist of two benzene rings linked at the [1,1’] position . The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .
2. Medicinal Chemistry A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .
3. Agriculture Biphenyl derivatives are used in the production of various agricultural products . They can be used as pesticides, herbicides, and fungicides .
4. Organic Light-Emitting Diodes (OLEDs) Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .
5. Liquid Crystals Biphenyl derivatives are used as building blocks for basic liquid crystals . They have a wide range of applications in display technologies .
6. Anion Receptors for Polymer Electrolytes 2-Fluorophenylboronic acid, which is similar to “2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile”, has been used in the preparation of phenylboronic catechol esters as promising anion receptors for polymer electrolytes .
7. Synthetic Methodologies Biphenyl derivatives can be synthesized through several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . For example, 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl was produced via Suzuki–Miyaura cross coupling between 2-iodo 4-nitro fluorobenzene and boronic acid in the presence of a palladium catalyst .
8. Biological and Medicinal Applications Biphenyl structures play a crucial role in active pharmaceutical ingredients (APIs) . For instance, several biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
Future Directions
The future directions for the research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. The compound could also be studied for its potential use in the treatment of various conditions, given the medicinal properties of similar compounds .
properties
IUPAC Name |
2-fluoro-3-(4-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-13-10(8-15)2-1-3-12(13)9-4-6-11(16)7-5-9/h1-7,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXWPWIUOVCEIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)O)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683478 |
Source


|
| Record name | 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile | |
CAS RN |
1261951-45-4 |
Source


|
| Record name | 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

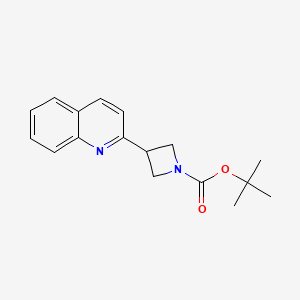

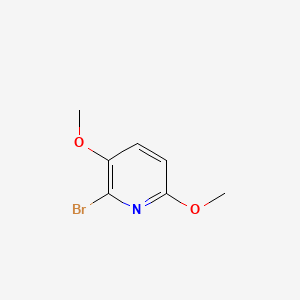
![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B594839.png)
